Cas no 1749-31-1 ((1-phenylethyl)boronic acid)

(1-Phenylethyl)boronic acid is a versatile boronic acid derivative with the molecular formula C₈H₁₁BO₂. It serves as a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with high selectivity and efficiency. The compound’s chiral center allows for potential applications in asymmetric synthesis and pharmaceutical research. Its stability under standard conditions and compatibility with various functional groups make it a practical choice for complex molecular constructions. (1-Phenylethyl)boronic acid is commonly utilized in the preparation of bioactive compounds, agrochemicals, and advanced materials, offering reliable reactivity and straightforward handling in both academic and industrial settings.
(1-phenylethyl)boronic acid structure
(1-phenylethyl)boronic acid structure
Product Name:(1-phenylethyl)boronic acid
CAS No:1749-31-1
MF:C8H11BO2
MW:149.982742547989
MDL:MFCD01074558
CID:3814611
PubChem ID:18764459
Update Time:2025-05-24

(1-phenylethyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid, (1-phenylethyl)-
    • Boronic acid, B-(1-phenylethyl)-
    • (1-phenylethyl)boronic acid
    • a-phenylethylboric acid
    • 1749-31-1
    • (1-Phenylethyl)boronicacid
    • SCHEMBL1358398
    • EN300-299717
    • MDL: MFCD01074558
    • Inchi: 1S/C8H11BO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7,10-11H,1H3
    • InChI Key: HSRYLENNPSXKCT-UHFFFAOYSA-N
    • SMILES: B(C(C1=CC=CC=C1)C)(O)O

Computed Properties

  • Exact Mass: 150.0852098Da
  • Monoisotopic Mass: 150.0852098Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5Ų

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(1-phenylethyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1749-31-1)(1-phenylethyl)boronic acid
Order Number:A1002766
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:59
Price ($):1259.0
Email:sales@amadischem.com

Additional information on (1-phenylethyl)boronic acid

Recent Advances in the Application of (1-Phenylethyl)boronic Acid (CAS: 1749-31-1) in Chemical Biology and Pharmaceutical Research

(1-Phenylethyl)boronic acid (CAS: 1749-31-1) has emerged as a versatile compound in chemical biology and pharmaceutical research due to its unique structural and reactivity properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, enzyme inhibitors, and targeted drug delivery systems. This research brief provides an overview of the latest advancements in the application of (1-phenylethyl)boronic acid, focusing on its role in medicinal chemistry and drug discovery.

One of the most significant developments in the use of (1-phenylethyl)boronic acid is its incorporation into proteolysis-targeting chimeras (PROTACs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that boronic acid derivatives, including (1-phenylethyl)boronic acid, can effectively serve as warheads for targeting specific proteins for degradation. The study reported that the compound's ability to form reversible covalent bonds with proteasomal enzymes enhances the efficiency of protein degradation, offering a promising strategy for the treatment of diseases such as cancer and neurodegenerative disorders.

In addition to its role in PROTACs, (1-phenylethyl)boronic acid has been investigated for its potential in carbohydrate recognition and sensing. A recent paper in ACS Chemical Biology described the development of boronic acid-based fluorescent sensors for the detection of glucose and other sugars. The researchers found that (1-phenylethyl)boronic acid exhibited high selectivity and sensitivity, making it a valuable tool for monitoring glucose levels in biological systems. This application has significant implications for diabetes management and diagnostic technologies.

Another area of interest is the use of (1-phenylethyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. A 2022 study in Organic Letters highlighted the compound's efficacy as a coupling partner in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The study emphasized the compound's stability and reactivity under mild conditions, which could streamline the production of complex molecules in drug development.

Despite these advancements, challenges remain in the optimization of (1-phenylethyl)boronic acid for clinical applications. Issues such as bioavailability, toxicity, and off-target effects need to be addressed through further research. However, the compound's versatility and potential for innovation in chemical biology and drug discovery make it a focal point for ongoing investigations. Future studies are expected to explore its applications in targeted therapy, diagnostics, and beyond, solidifying its role in the pharmaceutical industry.

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Amadis Chemical Company Limited
(CAS:1749-31-1)(1-phenylethyl)boronic acid
A1002766
Purity:99%
Quantity:1g
Price ($):1259.0
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